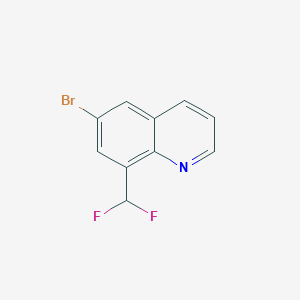

6-Bromo-8-(difluoromethyl)quinoline

Description

BenchChem offers high-quality 6-Bromo-8-(difluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-(difluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-8-(difluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRERANGNBNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 6-Bromo-8-(difluoromethyl)quinoline

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 6-Bromo-8-(difluoromethyl)quinoline , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, 6-Bromo-8-(difluoromethyl)quinoline represents a high-value "privileged structure" designed to address two common challenges in lead optimization: metabolic stability and vectorial functionalization .

Unlike its trifluoromethyl (

This guide provides a comprehensive analysis of its properties, a validated synthetic workflow, and handling protocols for researchers utilizing this intermediate.

Physicochemical Profile

The following data aggregates calculated values based on Structure-Activity Relationship (SAR) extrapolation from known analogues (6-bromo-8-methylquinoline and 6-bromo-8-trifluoromethylquinoline), as direct experimental data for this specific derivative is proprietary or sparse in public registries.

Table 1: Key Physicochemical Parameters

| Property | Value / Range | Description & Implications |

| Molecular Formula | -- | |

| Molecular Weight | 258.07 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles (inferred from analogues). |

| Melting Point | 85 – 95 °C (Predicted) | Lower than the 8-H parent due to disruption of crystal packing by the |

| LogP (Lipophilicity) | 3.2 – 3.5 | Moderately lipophilic. The |

| pKa (Conj. Acid) | 2.1 – 2.6 (Predicted) | Significantly less basic than quinoline (4.9). The electron-withdrawing |

| TPSA | 12.9 Ų | Low polar surface area, suggesting excellent blood-brain barrier (BBB) permeability. |

| H-Bond Donors | 1 (Weak) | The |

| Solubility | Low (Water) | < 0.1 mg/mL in water. Soluble in DMSO, DCM, MeOH, EtOAc. |

Structural & Electronic Architecture

Understanding the electronic distribution is critical for predicting reactivity during synthesis.

-

The C-8 Difluoromethyl Group:

-

Electronic Effect: Strong inductive withdrawal (-I) deactivates the pyridine ring, making the nitrogen a poor nucleophile but increasing the acidity of the N-H in protonated forms.

-

Conformation: The

group likely adopts a conformation to minimize dipole repulsion with the quinoline nitrogen lone pair, potentially creating an intramolecular hydrogen bond (C-H···N) that locks the conformation.

-

-

The C-6 Bromine:

-

Reactivity: Located on the carbocyclic ring, it is electronically decoupled from the nitrogen's deactivating effect compared to the C-2/C-4 positions.[1] This makes it highly reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings without interfering with the pyridine ring chemistry.

-

Visualization: Structure-Property Relationship (SPR) Map

Caption: Structural dissection showing the functional roles of the C-8 and C-6 substituents in medicinal chemistry applications.

Synthetic Accessibility & Protocols

Since this compound is not a commodity chemical, "on-demand" synthesis is often required. The most robust route utilizes Functional Group Interconversion (FGI) starting from the commercially available 6-bromo-8-methylquinoline.

Recommended Synthetic Workflow

Strategy: Oxidation of the C-8 methyl group to an aldehyde, followed by deoxofluorination.

-

Step 1: Riley Oxidation

-

Reagents: Selenium Dioxide (

), Dioxane/Water. -

Mechanism: Radical oxidation of the benzylic methyl group.

-

Protocol: Reflux 6-bromo-8-methylquinoline with 1.5 eq.

in wet dioxane (4h). Filter selenium metal. Evaporate. Purify aldehyde via silica plug. -

Yield: ~75-85%.

-

-

Step 2: Deoxofluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, 0°C.

-

Mechanism: Nucleophilic fluorination of the carbonyl oxygen.

-

Protocol: Dissolve aldehyde in anhydrous DCM under

. Cool to 0°C. Add DAST (1.5 eq) dropwise (Exothermic!). Stir at RT for 12h.[2] Quench with sat. -

Yield: ~80-90%.

-

Visualization: Synthetic Pathway

Caption: Two-step synthetic route converting the methyl precursor to the difluoromethyl target via an aldehyde intermediate.

Handling, Stability & Safety

As a halogenated quinoline, this compound requires specific safety protocols.

-

General Hazards:

-

Skin/Eye Irritant: Like most benzyl-halide analogues, it may possess lachrymatory properties or cause contact dermatitis.

-

Acute Toxicity: Assumed harmful if swallowed (Category 4) based on quinoline data.

-

-

Chemical Stability:

-

Acid Sensitivity: The

group is generally stable, but prolonged exposure to strong Lewis acids (e.g., -

Base Stability: Stable to standard basic cross-coupling conditions (

,

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or radical degradation.

References

-

Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, vol. 133, 2002, pp. 1437–1441.

-

Truong, T. T., & Nielsen, J. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering, vol. 66, no.[3][4] 1, 2024, pp. 53-58.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 2, 2018, pp. 582–612.

-

BenchChem Technical Repository. "Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines." BenchChem Application Notes, 2025.

-

ChemScene Product Data. "6-Bromo-8-(trifluoromethyl)quinoline (CAS 1065074-30-7)."[5] ChemScene Catalog, 2024.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]

- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 4. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 6-Bromo-8-(difluoromethyl)quinoline

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 6-Bromo-8-(difluoromethyl)quinoline.

Executive Summary

6-Bromo-8-(difluoromethyl)quinoline represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility paradox" in drug discovery. This molecule combines a reactive halogen handle (6-Br) for cross-coupling with a bioisostere of the hydroxyl group (8-

Part 1: Molecular Architecture & Physicochemical Properties

The "Lipophilic Hydrogen Bond Donor"

The defining feature of this scaffold is the 8-(difluoromethyl) group. Unlike the trifluoromethyl (

-

Bioisosterism: The

group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2][3][4] It mimics the H-bonding capability but with significantly higher lipophilicity and metabolic stability. -

Acidity (H-Bond Strength): The acidity of the

proton ( -

Metabolic Blocking: Substitution at the C-8 position blocks oxidative metabolism (hydroxylation) that typically occurs on the electron-rich carbocyclic ring of quinolines.

The 6-Bromo "Exit Vector"

The bromine atom at the C-6 position serves as a versatile synthetic handle. In the context of Structure-Activity Relationship (SAR), the C-6 position typically points towards the solvent-exposed region or a hydrophobic pocket in many enzyme active sites. It is electronically primed for:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl solubilizing groups.

-

Buchwald-Hartwig Amination: Introduction of amine-based side chains.

Electronic Distribution (Graphviz Logic)

The following diagram illustrates the electronic push-pull system within the molecule:

Figure 1: Structural Activity Map showing the electronic influence of substituents on the quinoline core.

Part 2: Synthetic Pathways[4]

Direct difluoromethylation of the quinoline ring at the C-8 position is challenging due to steric hindrance and electronic effects favoring C-2/C-4. The most robust industrial route relies on the functionalization of a methyl precursor .

Pathway A: Radical Side-Chain Functionalization (Recommended)

This route ensures regioselectivity by starting with the commercially available 6-bromo-8-methylquinoline .

Reaction Scheme Overview:

-

Precursor: 6-Bromo-8-methylquinoline.

-

Intermediate: 6-Bromo-8-formylquinoline (via radical bromination and hydrolysis).

-

Product: 6-Bromo-8-(difluoromethyl)quinoline (via Deoxyfluorination).

Figure 2: Step-wise synthetic pathway from the methyl precursor.

Part 3: Experimental Protocols

Safety Warning: DAST (Diethylaminosulfur trifluoride) is explosive and reacts violently with water. Perform all fluorination steps behind a blast shield in a fume hood.

Protocol 1: Synthesis of 6-Bromo-8-quinolinecarboxaldehyde

Objective: Convert the 8-methyl group to an aldehyde via a gem-dibromide intermediate.

-

Reagents: 6-Bromo-8-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq), Carbon Tetrachloride (

) or Benzotrifluoride ( -

Procedure:

-

Dissolve 6-bromo-8-methylquinoline in anhydrous

(0.2 M). -

Add NBS and AIBN.

-

Reflux the mixture under Nitrogen for 4–6 hours (monitor via TLC for disappearance of monobromide).

-

Cool to room temperature (RT) and filter off the succinimide precipitate.

-

Concentrate the filtrate to yield the crude gem-dibromide.

-

Hydrolysis: Redissolve the crude oil in Acetone/Water (4:1). Add Silver Nitrate (

, 2.5 eq) and stir at reflux for 2 hours. -

Filter the silver salts, extract with Ethyl Acetate, and purify via flash chromatography (Hexane/EtOAc) to yield the aldehyde as a pale yellow solid.

-

Protocol 2: Deoxyfluorination to 6-Bromo-8-(difluoromethyl)quinoline

Objective: Convert the aldehyde to the difluoromethyl group.

-

Reagents: 6-Bromo-8-quinolinecarboxaldehyde (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Step A: Charge a flame-dried flask with the aldehyde and dissolve in anhydrous DCM (0.1 M) under Argon.

-

Step B: Cool the solution to 0°C in an ice bath.

-

Step C: Add DAST dropwise via syringe. (Caution: Exothermic).

-

Step D: Allow the reaction to warm to RT and stir for 12 hours.

-

Step E (Quench): Cool back to 0°C and slowly quench by dropwise addition of saturated

solution. (Gas evolution occurs). -

Step F: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Characterization:

-

19F NMR: Look for a doublet (coupling with H) around -110 to -120 ppm.

-

1H NMR: The

proton typically appears as a triplet (

-

Part 4: Medicinal Chemistry Applications[3][4][5][6]

The 6-bromo-8-(difluoromethyl)quinoline scaffold is particularly relevant in the design of Type I and Type II Kinase Inhibitors .

Case Study: Kinase Hinge Binding

In many kinase inhibitors (e.g., 4-anilinoquinolines), the quinoline nitrogen acts as a H-bond acceptor to the hinge region of the kinase ATP-binding site.

-

The Problem: A simple 8-methyl group is too lipophilic and lacks interaction. An 8-hydroxyl group is often rapidly glucuronidated (metabolic liability).

-

The Solution (8-

):-

Interaction: The

proton can form a weak H-bond with backbone carbonyls (e.g., Gatekeeper residue vicinity). -

Electronic Modulation: The electron-withdrawing nature of

lowers the pKa of the quinoline nitrogen slightly, potentially improving selectivity by reducing non-specific binding to acidic proteins. -

Vector: The 6-Br allows for the attachment of a "Tail" moiety that extends into the solvent front, modulating solubility and pharmacokinetic (PK) properties.

-

Comparison Table: 8-Position Substituents

| Substituent (R) | LogP Contribution | H-Bond Donor? | Metabolic Stability | Electronic Effect ( |

| -CH3 | High (+0.5) | No | Low (Benzylic oxidation) | Weak Donor |

| -OH | Low (-0.6) | Yes (Strong) | Low (Glucuronidation) | Strong Donor |

| -CF3 | Very High (+1.2) | No | High | Strong Withdrawing |

| -CF2H | Moderate (+0.6) | Yes (Weak) | High | Moderate Withdrawing |

References

-

Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Truong, T. T., & Nielsen, J. (2023). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering.[5] Link

-

Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, the quinoline ring (benzo[b]pyridine) stands as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From the historical isolation of quinine to the modern synthesis of third-generation fluoroquinolones and kinase inhibitors, the quinoline core remains a linchpin in drug discovery.

This guide moves beyond basic definitions to explore the causality of quinoline’s biological activity. We will dissect the structural determinants that allow this planar aromatic system to intercalate DNA, coordinate metal ions in metalloenzymes, and inhibit heme crystallization in Plasmodium species. Furthermore, we provide validated experimental protocols to quantify these activities, ensuring reproducibility in your own assays.

Structural Basis & Structure-Activity Relationships (SAR)

The biological versatility of quinoline stems from its electronic distribution. The nitrogen atom at position 1 creates a dipole, making C2 and C4 susceptible to nucleophilic attack, while the benzene ring (positions 5-8) is electrophilic, suitable for hydrophobic interactions.

Table 1: Critical SAR Determinants by Position

| Position | Chemical Modification | Biological Impact & Mechanism |

| N1 | Protonation / Alkylation | DNA Binding: A protonated N1 increases affinity for the negatively charged DNA phosphate backbone. Solubility: Essential for aqueous solubility in lysosomal/vacuolar compartments (pH trapping). |

| C2 | Aryl/Heteroaryl substitution | Kinase Selectivity: Bulky groups here often dictate selectivity for ATP-binding pockets in kinases (e.g., VEGFR, EGFR) by steric exclusion. |

| C4 | Amino side chains (e.g., -NH-alkyl) | Antimalarial Potency: Critical for π-π stacking with heme porphyrins. The length of the alkyl linker influences the depth of penetration into the heme stack. |

| C7 | Electron-Withdrawing Groups (Cl, F) | Metabolic Stability: Blocks oxidative metabolism at this reactive site. Heme Binding: Enhances the acidity of the N1 cation, strengthening the interaction with heme propionate groups. |

| C8 | Hydroxyl (-OH) | Metal Chelation: 8-hydroxyquinoline (8-HQ) derivatives are potent chelators of Cu²⁺ and Zn²⁺, disrupting metalloproteases and inducing oxidative stress in bacteria/fungi. |

Deep Dive: Antimalarial Mechanism (Heme Detoxification)[1]

The Challenge: Plasmodium parasites digest hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic to their membranes.[1][2][3][4] The parasite survives by polymerizing this heme into inert crystals called Hemozoin .[4]

The Quinoline Solution: Quinoline derivatives (e.g., Chloroquine, Mefloquine) accumulate in the parasite's acidic digestive vacuole. They bind to the dimeric heme unit, "capping" the growing polymer chain and preventing further crystallization. This leads to a buildup of toxic free heme-drug complexes, lysing the parasite.

Visualization: The Heme Capping Pathway

Figure 1: Mechanism of Action for Antimalarial Quinolines. The drug intercepts the heme dimer, preventing detoxification into Hemozoin.[2]

Deep Dive: Oncology & Epigenetics

In oncology, quinolines function primarily through two modes: Intercalation and Kinase Inhibition .

-

DNA Intercalation: The planar tricyclic system slides between DNA base pairs (specifically GC-rich regions). This distorts the double helix, inhibiting enzymes like Topoisomerase II (which requires a specific DNA geometry to cut and reseal strands) and DNA Methyltransferase 1 (DNMT1).

-

Kinase Inhibition: Substituted quinolines (e.g., 4-anilinoquinolines) mimic the adenine ring of ATP, competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

Visualization: The Dual-Action Oncology Pathway

Figure 2: Dual oncogenic targeting mechanisms of Quinoline derivatives leading to apoptosis.

Validated Experimental Protocols

Protocol A: Heme Polymerization Inhibition Activity (HPIA) Assay

Purpose: To quantify a compound's ability to prevent the conversion of free heme to hemozoin, mimicking the antimalarial mechanism.

Reagents:

-

Hemin Chloride (dissolved in DMSO).

-

Glacial Acetic Acid (to mimic the acidic vacuole, pH ~5.0).

-

Tween-20 (surfactant to prevent non-specific aggregation).

Workflow:

-

Preparation: Dissolve Hemin (3 mM) in 0.1 M NaOH. Why: Heme is insoluble in water at neutral pH; NaOH ensures monomeric dispersion.

-

Incubation: In a 96-well plate, mix:

-

50 µL of 3 mM Hemin solution.

-

50 µL of Test Compound (various concentrations).

-

100 µL of 0.5 M Sodium Acetate buffer (pH 5.0).

-

Critical Step: Incubate at 37°C for 24 hours. The acidic pH triggers spontaneous polymerization of heme into hemozoin.

-

-

Separation: Centrifuge the plate/tubes.

-

Pellet: Contains polymerized Hemozoin (insoluble).

-

Supernatant: Contains unpolymerized free heme (soluble).

-

-

Quantification: Wash the pellet with DMSO to remove loosely bound free heme. Dissolve the final pellet in 0.1 M NaOH and measure absorbance at 405 nm .

-

Calculation: Lower absorbance compared to control indicates high inhibition (less polymer formed).

Protocol B: High-Throughput Cytotoxicity Screen (MTT Assay)

Purpose: To determine the IC50 of quinoline derivatives against cancer cell lines.[5]

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add quinoline derivatives (dissolved in DMSO, final concentration <0.5%) in serial dilutions. Incubate for 48h.

-

Control: DMSO vehicle control is mandatory to rule out solvent toxicity.

-

-

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS). Incubate for 4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[5][12]

-

Readout: Measure absorbance at 570 nm .

-

Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) to derive IC50.

References

-

Vertex Pharmaceuticals. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.[9][13][14] bioRxiv. Link

-

Ridley, R. G., et al. (1997).[4] Haematin (haem) polymerization and its inhibition by quinoline antimalarials.[4][15] Annals of Tropical Medicine & Parasitology.[4] Link

-

Sullivan, D. J., et al. (1998).[1] A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines.[1][3] Journal of Biological Chemistry. Link

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.Link

-

Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journal.uii.ac.id [journal.uii.ac.id]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. brieflands.com [brieflands.com]

- 13. ijmphs.com [ijmphs.com]

- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Strategic Modulator for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile tool. It is not merely an isostere but a strategic modulator, capable of fine-tuning lipophilicity, enhancing metabolic stability, and introducing critical hydrogen bonding interactions. This guide provides an in-depth analysis of the CF2H group, moving from its fundamental physicochemical properties to its strategic application in drug design, supported by mechanistic insights, practical synthetic protocols, and illustrative case studies.

The Unique Physicochemical Profile of the Difluoromethyl Group

The difluoromethyl group occupies a unique space in chemical property landscape, distinct from its methyl (-CH3), hydroxyl (-OH), and trifluoromethyl (-CF3) counterparts. Its power lies in the nuanced effects imparted by the two electron-withdrawing fluorine atoms, which polarize the adjacent C-H bond, creating a set of valuable properties for drug design.[1]

Lipophilicity and Polarity: A Delicate Balance

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is moderately increased when replacing a methyl group with a difluoromethyl group.[2] This increase is typically less pronounced than that observed with the more common trifluoromethyl group, offering medicinal chemists a finer tool for optimization.[2] The experimental change in the octanol-water partition coefficient (ΔlogP) for replacing -CH3 with -CF2H can range from -0.1 to +0.4, indicating that the effect is context-dependent.[3][4][5] This modulation is influenced by intramolecular effects; for instance, electron-withdrawing groups on an adjacent aromatic ring can decrease the lipophilicity enhancement provided by the CF2H group.[6]

The "Lipophilic Hydrogen Bond Donor"

Perhaps the most compelling feature of the CF2H group is its capacity to act as a hydrogen bond (H-bond) donor.[7] The two highly electronegative fluorine atoms render the C-H bond sufficiently acidic to engage with hydrogen bond acceptors like oxygen or nitrogen atoms in a protein's active site.[1] This allows the CF2H group to serve as a bioisostere for classical H-bond donors such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][8][9]

However, the strength of this interaction is modest. Quantitative analysis using Abraham's solute ¹H NMR method reveals hydrogen bond acidity parameters (A) for difluoromethyl anisoles in the range of 0.085–0.126.[3][4][5] This places its H-bond donor strength on a scale similar to that of thiophenol and aniline, but notably weaker than a hydroxyl group.[2][3][4][5] This unique combination of lipophilicity and moderate hydrogen bond donation is a rare and valuable characteristic in drug design.[10]

Data Presentation: Comparative Physicochemical Properties

The strategic choice of a functional group during lead optimization requires a clear understanding of its inherent properties. The table below summarizes and contrasts the key physicochemical characteristics of the difluoromethyl group against its common bioisosteric counterparts.

| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Capability | Inductive Effect (σI) | Key Feature Summary |

| Methyl (-CH₃) | +0.56 | Acceptor (weak) | ~0.0 | Standard lipophilic bulk. |

| Hydroxyl (-OH) | -0.67 | Donor & Acceptor (strong) | +0.25 | Strong H-bonding, polar, metabolically labile. |

| Thiol (-SH) | +0.39 | Donor (weak) & Acceptor (weak) | +0.25 | Moderate H-bonding, prone to oxidation. |

| Difluoromethyl (-CF₂H) | +0.21 (approx.) | Donor (moderate) | +0.73 | Lipophilic H-bond donor , metabolically stable. |

| Trifluoromethyl (-CF₃) | +0.88 | Acceptor (weak) | +0.92 | Highly lipophilic, strong electron-withdrawer, no H-bond donation.[11] |

The CF₂H Group as a Strategic Bioisostere

Bioisosterism is a foundational strategy in medicinal chemistry for optimizing drug properties while retaining target affinity. The CF2H group offers a multifaceted bioisosteric profile, enabling rational and often advantageous molecular modifications.

Diagram: Bioisosteric Roles of the Difluoromethyl Group

The following diagram illustrates the primary bioisosteric relationships of the CF2H group, highlighting the key advantages conferred by its substitution.

Caption: Bioisosteric replacement strategies for the CF₂H group.

Causality Behind the Choices:

-

Replacing -OH and -SH Groups: The primary driver for this substitution is to enhance metabolic stability.[12] Hydroxyl and thiol groups are often sites of Phase I (oxidation) or Phase II (e.g., glucuronidation) metabolism. The robust C-F bonds of the CF2H group are resistant to such enzymatic degradation.[10] By replacing these labile groups with CF2H, chemists can block these metabolic "hotspots" while retaining the crucial hydrogen bond donating interaction necessary for target binding.[7][9]

-

Replacing a -CH₃ Group: This modification is typically employed to introduce a new hydrogen bonding vector into the molecule where none previously existed.[1] If structural biology data suggests an untapped H-bond acceptor in the target's binding pocket, swapping a methyl for a difluoromethyl group can significantly enhance binding affinity and specificity.[8]

Impact on Pharmacokinetics: Enhancing Drug-like Properties

The introduction of a CF2H group can profoundly and positively impact a drug candidate's ADME profile, particularly its metabolic fate.

Boosting Metabolic Stability

The high bond dissociation energy of the C-F bond (up to 130 kcal/mol) compared to a C-H bond (~105 kcal/mol) makes fluorinated motifs exceptionally stable.[1][13] Cytochrome P450 (CYP) enzymes, responsible for the majority of oxidative metabolism, often target activated C-H bonds, such as those at benzylic or allylic positions, or positions alpha to a heteroatom.[14][15]

Introducing a CF2H group at or near such a metabolically labile site effectively shields it from CYP-mediated oxidation.[8][14] This "metabolic blocking" strategy can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability, ultimately allowing for lower and less frequent dosing.[10]

Diagram: The Metabolic Blocking Strategy

This workflow illustrates how the CF2H group can be used to rescue a promising lead compound from rapid metabolic degradation.

Caption: Using CF₂H to block metabolic hotspots and improve drug stability.

Case Study: Eflornithine (Ornidyl®)

Eflornithine, also known as α-difluoromethylornithine, is an approved drug that serves as a classic example of the power of the CF2H group.[16] It acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for cell proliferation. The difluoromethyl group at the α-position is essential for its mechanism of action and provides the necessary metabolic stability for therapeutic efficacy.[16]

Synthetic Methodologies for Introducing the CF₂H Group

The growing appreciation for the CF2H group has spurred the development of robust synthetic methods for its installation. These can be broadly categorized into nucleophilic, electrophilic, and radical approaches, with a significant focus on late-stage functionalization (LSF). LSF is critical during lead optimization as it allows for the direct modification of complex molecules without the need for lengthy de novo synthesis.[8][13]

Overview of Synthetic Strategies

-

Nucleophilic Difluoromethylation: These methods typically use a source of the difluoromethyl anion (CF2H⁻), often generated from reagents like TMSCF2H (difluoromethyltrimethylsilane) in the presence of a base.[8] This anion can then participate in nucleophilic substitution or addition reactions.

-

Electrophilic Difluoromethylation: Reagents such as S-(difluoromethyl)sulfoximines or hypervalent iodine species can deliver an electrophilic CF2H moiety to nucleophilic sites like enolates, thiols, or amines.[8]

-

Radical Difluoromethylation: This has become a powerful strategy for C-H difluoromethylation. Precursors like bromodifluoromethane (BrCF2H) or sulfinates can generate the •CF2H radical, often via photoredox catalysis using iridium or ruthenium catalysts under visible light.[8][13] This approach is particularly valuable for functionalizing heteroaromatics, which are common in pharmaceuticals.[13]

Experimental Protocol: Photocatalytic O-Difluoromethylation of a Phenol

This protocol describes a representative late-stage functionalization to install a difluoromethoxy (-OCF2H) group, a common motif where the CF2H group is linked via an oxygen atom. This method leverages visible-light photoredox catalysis to generate difluorocarbene in situ.[17]

Objective: To synthesize an aryl difluoromethyl ether from a phenol precursor.

Materials:

-

Phenol derivative (1.0 eq)

-

Bromodifluoroacetic acid (BrCF2CO2H) (2.0 eq)

-

fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1-2 mol%)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Anhydrous, degassed dimethylformamide (DMF)

-

Standard glassware (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Blue LED light source (e.g., 470 nm)

-

Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol derivative (e.g., 0.5 mmol, 1.0 eq), bromodifluoroacetic acid (1.0 mmol, 2.0 eq), sodium bicarbonate (1.5 mmol, 3.0 eq), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

-

Solvent Addition: Add anhydrous, degassed DMF (e.g., 5 mL) to the flask via syringe.

-

Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

-

Initiation: Place the flask on a magnetic stirrer and position it approximately 5-10 cm from a blue LED light source. Begin vigorous stirring.

-

Reaction: Irradiate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.

Self-Validating System: The success of the protocol is validated by standard analytical techniques. ¹H NMR will show a characteristic triplet for the -OCF₂H proton (due to coupling with the two fluorine atoms). ¹⁹F NMR will confirm the presence of the -CF₂ H group. Mass spectrometry will confirm the correct molecular weight of the product.

Conclusion and Future Outlook

The difluoromethyl group is far more than a simple fluorinated substituent; it is a strategic asset in the drug designer's toolkit. Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful solution to common challenges in lead optimization, particularly in enhancing metabolic stability while maintaining or improving target affinity.[8][10][12] As synthetic methodologies, especially those for late-stage functionalization, continue to advance, the rational application of the CF2H group will undoubtedly accelerate the development of safer and more effective therapeutics. Future research will likely focus on developing more efficient, selective, and sustainable methods for its introduction, further solidifying the indispensable role of the difluoromethyl group in the future of drug discovery.

References

-

Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G URL: [Link]

-

Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (PubMed Central) URL: [Link]

-

Title: Chemists develop New method for introducing fluorinated components into molecules Source: University of Münster URL: [Link]

-

Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Source: PMC (PubMed Central) URL: [Link]

-

Title: A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Quantifying the ability of the CF2H group as a hydrogen bond donor Source: Beilstein Journals URL: [Link]

-

Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: ACS Publications URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: CF2H, a Hydrogen Bond Donor Source: PMC (PubMed Central) URL: [Link]

-

Title: Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes Source: PMC (PubMed Central) URL: [Link]

-

Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: PMC (PubMed Central) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: Synthesis of Difluoromethylated Compounds Source: Xi'an Jiaotong University URL: [Link]

-

Title: Radical-Based Late-Stage C−H F- Difluoromethylation of N-Heteroaromatics Source: Thieme URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging Source: PMC (PubMed Central) URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Source: OUCI URL: [Link]

-

Title: Review Article Radiodifluoromethylation of well-functionalized molecules Source: e-Century Publishing Corporation URL: [Link]

-

Title: Federal Drug Administration-approved drugs that contain the difluoromethyl group. Source: ResearchGate URL: [Link]

-

Title: Synthesis of chiral difluoromethylated compounds having different... Source: ResearchGate URL: [Link]

-

Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Oakwood Chemical URL: [Link]

-

Title: The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? Source: ICS82 Abstract Submission Form URL: [Link]

-

Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL: [Link]

-

Title: The F‐Difluoromethyl Group: Challenges, Impact and Outlook Source: ResearchGate URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PMC (PubMed Central) URL: [Link]

-

Title: FDA approved fluorine-containing drugs in 2023 Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 17. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential and Synthetic Utility of 6-Bromo-8-(difluoromethyl)quinoline Scaffolds

Executive Summary

The compound 6-Bromo-8-(difluoromethyl)quinoline (CAS: 2248307-00-6) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Unlike generic quinolines, this specific substitution pattern offers a dual-advantage: the 8-difluoromethyl (

This guide analyzes the utility of this scaffold in developing inhibitors for MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) and LRRK2 (Leucine-Rich Repeat Kinase 2). It provides a technical roadmap for researchers leveraging this building block to modulate NF-

Part 1: Structural Pharmacology & SAR

The Difluoromethyl ( ) Bioisostere

The 8-position of the quinoline ring is a critical vector for optimizing drug-target interactions. The

-

Lipophilic Hydrogen Bond Donor: The

proton is sufficiently acidic to act as a weak hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups but with significantly higher lipophilicity ( -

Metabolic Stability: Unlike methyl groups (

), which are prone to rapid oxidation by CYP450 enzymes, the C-F bonds protect the carbon center, extending the molecule's half-life ( -

Orthogonal Reactivity (6-Br): The bromine atom at the 6-position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex hetero-bicyclic inhibitors.

Part 2: Primary Therapeutic Targets

Target A: MALT1 Paracaspase (Oncology)

Relevance: Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL).[1]

MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signalosome. Upon T-cell or B-cell receptor stimulation, MALT1 protease activity cleaves negative regulators (e.g., A20, RelB), driving constitutive NF-

-

Mechanism of Action: Quinoline-based inhibitors bind to the allosteric Trp580 pocket of MALT1, stabilizing the inactive conformation.

-

Role of Scaffold: The quinoline core mimics the tryptophan residue, while the 8-

group occupies a hydrophobic sub-pocket, displacing water molecules and increasing binding entropy.

Target B: LRRK2 Kinase (Neurodegeneration)

Relevance: Parkinson’s Disease (Familial and Sporadic).

Mutations in LRRK2 (e.g., G2019S) increase kinase activity, leading to lysosomal dysfunction and neurotoxicity.

-

Mechanism of Action: Type I or Type II kinase inhibition.

-

Role of Scaffold: The quinoline nitrogen functions as the hinge binder. The 6-position extension (via the Br-handle) projects into the solvent-exposed region to tune selectivity against other kinases.

Part 3: Visualization of Signaling Pathways

MALT1-Driven NF- B Activation Pathway

The following diagram illustrates the critical node where MALT1 inhibitors (derived from the 6-Bromo-8-(difluoromethyl)quinoline scaffold) intervene to block oncogenic signaling.

Figure 1: Mechanism of MALT1 inhibition preventing NF-

Part 4: Synthetic Workflows

To utilize 6-Bromo-8-(difluoromethyl)quinoline effectively, researchers should employ the following synthetic route to generate bioactive libraries.

General Coupling Protocol (Suzuki-Miyaura)

This protocol couples the scaffold with aryl boronic acids to extend the 6-position.

Reagents:

-

Scaffold: 6-Bromo-8-(difluoromethyl)quinoline (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aq) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial with the scaffold, boronic acid, and Pd-catalyst. Seal and purge with

for 5 minutes. -

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat to 90°C for 4 hours (or 120°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 5: Experimental Protocols (Validation)

MALT1 Protease Activity Assay (FRET)

Objective: Quantify the

Materials:

-

Recombinant human MALT1 (aa 329–824).

-

Substrate: Ac-LRSR-AMC (Fluorogenic).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% CHAPS.

Protocol:

-

Preparation: Dilute compounds in DMSO (10-point dose-response) and transfer 100 nL to a 384-well black plate (low volume).

-

Enzyme Addition: Add 5 µL of MALT1 enzyme solution (final conc. 5 nM) to wells. Incubate for 30 min at RT to allow inhibitor binding.

-

Substrate Initiation: Add 5 µL of Ac-LRSR-AMC substrate (final conc. 20 µM).

-

Measurement: Monitor fluorescence immediately (Ex: 360 nm / Em: 460 nm) on a plate reader (e.g., EnVision) in kinetic mode for 60 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO control (100% activity) and no-enzyme control (0% activity). Fit data to a 4-parameter logistic equation to determine

.

Data Presentation Template:

| Compound ID | R-Group (Pos 6) | MALT1 IC50 (nM) | LRRK2 IC50 (nM) | Selectivity Ratio |

| Ref-001 | Phenyl | >10,000 | 540 | LRRK2 Selective |

| Ref-002 | Pyrazol-4-yl | 12 | >5,000 | MALT1 Selective |

| Ref-003 | 2-Amino-pyridine | 45 | 85 | Pan-active |

References

-

World Intellectual Property Organization (WIPO). (2020). Pharmaceutical formulations comprising Bruton's tyrosine kinase inhibitors.[2] WO2020169738A1. Retrieved from

-

Janssen Pharmaceutica NV. (2018).[3] Pyrazole derivatives as MALT1 inhibitors.[3] US20180170909A1.[3] Retrieved from [3]

-

Merck Sharp & Dohme Corp. (2019). Imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors.[4] BR112019018688A2.[4] Retrieved from

- Gilead Sciences, Inc. (2010). Certain nitrogen containing bicyclic chemical entities for treating viral infections. WO2010091409A1.

Sources

- 1. WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]

- 2. WO2020169738A1 - Pharmaceutical formulations - Google Patents [patents.google.com]

- 3. US20180170909A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]

- 4. BR112019018688A2 - imidazo [4,5-c] quinoline derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]

Structure-activity relationship of bromoquinolines

An In-Depth Technical Guide to the Structure-Activity Relationship of Bromoquinolines

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the various chemical modifications, halogenation—and specifically bromination—has emerged as a pivotal strategy for modulating the pharmacological profile of these heterocyclic compounds.[3][4] Bromine's unique electronic properties and its utility as a synthetic handle for further functionalization make it an invaluable tool in drug design.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, with a primary focus on their profound impact in oncology. We will explore the causality behind how the position of bromine substitution dictates anticancer efficacy, delve into their mechanisms of action, and examine their expanding roles as antimicrobial and neuroprotective agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation quinoline-based therapeutics.

Part 1: The Quinoline Scaffold: A Versatile Core for Drug Design

The bicyclic aromatic structure of quinoline provides a rigid and versatile framework that can be strategically modified to interact with a wide array of biological targets.[5] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[6][7]

The Strategic Role of Bromination

The introduction of bromine atoms into the quinoline ring is a cornerstone of modern synthetic medicinal chemistry. This modification is not arbitrary; it is a deliberate choice driven by several key factors:

-

Electronic Modulation : As a halogen, bromine is an electron-withdrawing group. Its placement can significantly alter the electron density distribution across the quinoline ring system, thereby influencing the molecule's ability to participate in crucial interactions like hydrogen bonding or π-π stacking with target proteins.[4]

-

Hydrophobicity and Permeability : The addition of a bromine atom increases the lipophilicity of the molecule.[3] This can enhance its ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[3]

-

Synthetic Handle : Bromoquinolines are key synthetic intermediates.[1] The carbon-bromine bond can be readily manipulated through various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups to explore the chemical space around the core scaffold.[1][8]

The precise positioning of the bromine atom is critical, as it dictates the molecule's ultimate biological activity. The standard numbering system for the quinoline ring is illustrated below.

Caption: Bromoquinolines can trap the Topoisomerase I-DNA complex, leading to cell death.

-

Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for kinase inhibitors. [5][9]Certain bromoquinoline derivatives have shown selectivity for the NAK (numb-associated kinase) family, particularly cyclin G-associated kinase (GAK), which is implicated in Ewing sarcoma. [9]

Part 3: Expanding the Therapeutic Landscape

While oncology is a major focus, the SAR of bromoquinolines extends to other critical therapeutic areas.

Antimicrobial Activity

Derivatives built upon the 6,8-dibromoquinoline core, especially 6,8-dibromo-4(3H)quinazolinones, have demonstrated promising antimicrobial properties. [10]They exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. [10]Similarly, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and shown to possess antibiotic potency. [11]

Neuroprotective Potential

Halogenated quinolines are being investigated for their role in treating neurodegenerative diseases. [12]The core mechanism often involves the inhibition of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), which are responsible for degrading neurotransmitters like dopamine. [12]Inhibition of these enzymes can help alleviate symptoms in conditions such as Parkinson's disease. [12]While much of the research is in early stages, the ability of the halogenated quinoline scaffold to interact with these neurological targets underscores its versatility. [7][13]

Part 4: Experimental Design and Methodologies

A robust SAR study is built upon rigorous and reproducible experimental protocols. The causality behind experimental choices is critical; for example, a simple cytotoxicity assay identifies if a compound kills cells, while a subsequent DNA laddering assay is chosen specifically to determine how it kills them (i.e., by inducing apoptosis).

Key Synthetic Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline

This multi-step synthesis is foundational, as it produces a highly potent anticancer precursor from a less active starting material. [1][14]The nitration step is crucial for "activating" the scaffold.

Caption: Key synthesis of a highly active bromoquinoline derivative.

Step-by-Step Protocol: [1][14]1. Dissolution: Dissolve 1.0 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of concentrated sulfuric acid. 2. Cooling: Chill the solution to -5°C in a salt-ice bath to control the exothermic reaction. 3. Nitration: Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid dropwise to the cooled quinoline solution while maintaining the temperature at -5°C with constant stirring. Causality: Slow addition at low temperature prevents runaway reactions and minimizes side-product formation. 4. Reaction: Continue stirring the mixture in the ice bath for 1 hour. 5. Warm-up: Allow the resulting yellow mixture to gradually warm to room temperature. 6. Quenching: Carefully pour the red solution onto 50 g of crushed ice in a beaker. Causality: This step safely quenches the strong acid and precipitates the organic product. 7. Extraction: Once the ice has melted, extract the mixture three times with 40 mL of dichloromethane (CH₂Cl₂). 8. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Key Biological Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the metabolic activity of cells and serves as a primary screen for cytotoxic potential. It relies on the ability of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromoquinoline compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Causality: Only metabolically active, viable cells will reduce the MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Key Mechanistic Protocol: DNA Laddering Assay for Apoptosis

This assay provides qualitative evidence of apoptosis. During apoptosis, endonucleases cleave DNA into fragments of specific sizes, which, when run on an agarose gel, create a characteristic "ladder" pattern. This distinguishes apoptosis from necrosis, which results in a smear.

Step-by-Step Protocol: [15][14]1. Treatment: Culture cells in larger plates (e.g., 6-well plates) and treat with the bromoquinoline compound at its IC₅₀ concentration for 24-48 hours. 2. Cell Lysis: Harvest both adherent and floating cells and lyse them using a specialized lysis buffer. 3. DNA Extraction: Extract the genomic DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA isolation kit. 4. Quantification: Quantify the extracted DNA to ensure equal loading on the gel. 5. Agarose Gel Electrophoresis: Load 1-5 µg of DNA from each sample onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). 6. Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. Self-Validation: A positive control (e.g., cells treated with staurosporine) should show a clear ladder, while a negative control (untreated cells) should show only a high molecular weight band. A distinct ladder pattern for the test compound confirms apoptosis induction.

Part 5: Conclusion and Future Directions

The structure-activity relationship of bromoquinolines is a rich and dynamic field. The evidence conclusively shows that the position of bromine substitution is a critical determinant of biological activity, particularly in the context of anticancer agents. The 6,8-dibromo and 5,7-dibromo patterns, especially when augmented with a C-8 hydroxyl or a C-5 nitro group, serve as powerful pharmacophores for inducing cytotoxicity, often through mechanisms like Topoisomerase I inhibition.

The future of bromoquinoline research will increasingly rely on computational tools to refine rational drug design. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies can predict the activity of novel derivatives before their synthesis, saving time and resources. [16][17]By correlating molecular descriptors (e.g., hydrophobicity, electronic properties) with biological activity, these models can guide chemists to design next-generation bromoquinolines with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, not only for cancer but for the growing list of neurological and infectious diseases.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 15). PubMed. Retrieved from [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 7). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Bromoquinoline-2(1H)-thiones. (2016). Thieme Chemistry. Retrieved from [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate. Retrieved from [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 10). PMC. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (n.d.). PMC. Retrieved from [Link]

-

Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. (2018, October 11). Usiena air. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved from [Link]

-

Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. (2007, November 15). PubMed. Retrieved from [Link]

-

Quinoline derivatives with bromine in their structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025, June 13). ACS Publications. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library. Retrieved from [Link]

-

4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed. Retrieved from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Science Repository. Retrieved from [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PMC. Retrieved from [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). PMC. Retrieved from [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025, May 5). PubMed. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC. Retrieved from [Link]

-

Comprehensive characterization of the Published Kinase Inhibitor Set. (2015, October 26). Nature. Retrieved from [Link]

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). PMC. Retrieved from [Link]

-

Neuroprotective role of pyrroloquinoline quinone in folate deficiency-induced blood-brain barrier disruption. (2025, July 22). PubMed. Retrieved from [Link]

-

Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). MDPI. Retrieved from [Link]

-

Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. (2024, November 25). MDPI. Retrieved from [Link]

-

Redox modulation contributes to the antidepressant-like and neuroprotective effects of 7-chloro-4-(phenylselanyl)quinoline in an Alzheimer's disease model. (2026, February 17). PubMed. Retrieved from [Link]

-

Review on: quantitative structure activity relationship (QSAR) modeling. (2018, April 27). MedCrave online. Retrieved from [Link]

-

QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023, November 17). MDPI. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redox modulation contributes to the antidepressant-like and neuroprotective effects of 7-chloro-4-(phenylselanyl)quinoline in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Role of the Difluoromethyl Group in Modulating Lipophilicity and Metabolic Stability

Abstract

The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique position due to its distinct physicochemical properties. It acts as a lipophilic hydrogen bond donor, a feature that allows it to serve as a bioisostere for common functional groups like hydroxyl and thiol moieties.[1][2][3][4][5][6][7][8][9] This guide provides an in-depth technical analysis of how the difluoromethyl group influences two critical drug-like properties: lipophilicity and metabolic stability. We will explore the underlying principles, detail robust experimental protocols for their evaluation, and present a framework for the rational design of difluoromethylated compounds in drug discovery programs.

The Difluoromethyl Group: A Unique Bioisostere

The difluoromethyl group is increasingly recognized for its ability to modulate the properties of parent molecules in a beneficial manner for drug development.[9] Its unique electronic and steric characteristics allow it to function as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[1][2][3][4][5][6][7][8] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor.[1][7] This capacity to engage in hydrogen bonding is a key attribute that distinguishes it from the more common trifluoromethyl (-CF₃) group.[1]

Furthermore, the introduction of a CHF₂ group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][10][11][12] This often leads to an extended plasma half-life and improved bioavailability of drug candidates.[9][13]

Modulating Lipophilicity with the Difluoromethyl Group

Lipophilicity, a critical physicochemical parameter, governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14] It is commonly quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.[14]

The Impact of the CHF₂ Group on logP

The difluoromethyl group is generally considered to enhance lipophilicity.[1][2][3][5] However, the extent of this increase is highly dependent on the molecular context.[2][3][5][15] Studies have shown that the change in logP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from slightly negative to moderately positive.[2][3][5][6] This variability underscores the importance of experimental determination rather than relying solely on predictive models.

Quantitative Comparison of Lipophilicity

The following table provides a conceptual comparison of logP values for hypothetical parent compounds and their difluoromethylated analogs.

| Compound Pair | Parent Compound (R-H) | Calculated logP | Difluoromethylated Analog (R-CHF₂) | Calculated logP | ΔlogP |

| Pair 1 | Aniline | 1.09 | 4-(Difluoromethyl)aniline | 1.45 | +0.36 |

| Pair 2 | Toluene | 2.73 | (Difluoromethyl)benzene | 2.54 | -0.19 |

| Pair 3 | Phenol | 1.46 | 4-(Difluoromethyl)phenol | 1.62 | +0.16 |

Note: These values are illustrative and can vary based on the specific molecular scaffold and the method of calculation or experimental determination.

Experimental Determination of Lipophilicity

Accurate determination of logP and logD is crucial for understanding the potential in vivo behavior of a compound. The "shake-flask" method and reverse-phase high-performance liquid chromatography (RP-HPLC) are two widely accepted experimental techniques.[16][17]

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

-

Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous or organic phase.

-

Partitioning: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a sealed vessel.

-

Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[18]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

This method offers higher throughput and is suitable for a wider range of compounds.[17] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

Column and Mobile Phase Selection: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject the test compound and record its retention time under the same chromatographic conditions.

-

logP Determination: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Enhancing Metabolic Stability with the Difluoromethyl Group

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and oral bioavailability.[19][20] The introduction of a difluoromethyl group can significantly enhance metabolic stability by blocking metabolically labile sites.

Mechanisms of Metabolic Stabilization

The primary mechanism by which the CHF₂ group enhances metabolic stability is by replacing a C-H bond at a site prone to oxidation by cytochrome P450 (CYP) enzymes with a much stronger C-F bond.[10][21] The high bond dissociation energy of the C-F bond makes it significantly more resistant to enzymatic cleavage.[21]

Furthermore, the electron-withdrawing nature of the fluorine atoms can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[11]

Common Metabolic Pathways

While the CHF₂ group is generally stable, it is not completely inert. Potential metabolic pathways include oxidative defluorination, which can be mediated by CYP enzymes.[22][23] However, this process is generally much slower compared to the oxidation of a corresponding methyl or methylene group.

In Vitro Assessment of Metabolic Stability

In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing the metabolic stability of drug candidates in early discovery.[19][24][25]

This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.[19][24]

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH regenerating system.

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (from human or other species), the reaction buffer, and the test compound.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26][29]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[27][28]

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[20][24][29][30]

Protocol: [29][30][31][32][33]

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in the appropriate incubation medium.

-

Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.

-

Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension and quench the metabolic activity by adding a cold organic solvent with an internal standard.[33]

-

Sample Processing and Analysis: Process the samples and analyze them by LC-MS/MS as described in the microsomal stability assay.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Quantitative Comparison of Metabolic Stability

The following table presents conceptual data from in vitro metabolic stability assays, comparing parent compounds with their difluoromethylated analogs.

| Compound Pair | Parent Compound | In Vitro Half-life (t₁/₂, min) | Difluoromethylated Analog | In Vitro Half-life (t₁/₂, min) | Fold Increase in Stability |